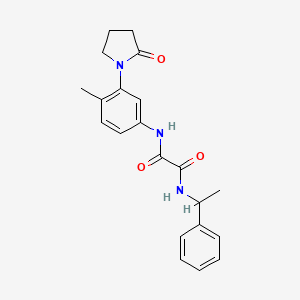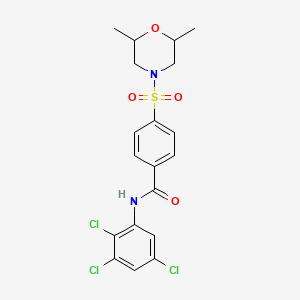
4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including cyclic nucleotide phosphodiesterases (PDEs), which are involved in the regulation of intracellular signaling pathways.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Recent studies have demonstrated various methodologies for synthesizing benzamide derivatives, including compounds with structural similarities to 4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide. These synthetic strategies involve the reaction of different sulfonyl chlorides with electrophiles in the presence of solvents like N,N-dimethylformamide (DMF) under specific conditions. The characterization of these compounds typically employs spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry, ensuring the precise determination of their chemical structures (Fatima et al., 2013).
Biological Screening and Pharmacological Activities
Although the request specifically excludes information related to drug use and side effects, it's important to note that the research landscape encompasses the exploration of biological activities for similar compounds. This includes assessing their potential as enzyme inhibitors or evaluating their antioxidant properties through various in vitro assays. For example, certain benzene sulfonamide derivatives have shown promising activity against enzymes like acetylcholinesterase, indicative of potential therapeutic applications in neurodegenerative diseases (Fatima et al., 2013).
Molecular Docking and Theoretical Studies
Advanced computational techniques, such as molecular docking and density functional theory (DFT) calculations, play a crucial role in understanding the interaction between synthesized compounds and biological targets. These studies provide insights into the molecular basis of the compounds' activities, aiding in the optimization of their biological properties for potential therapeutic applications (Fahim & Shalaby, 2019).
Application in Polymer Science
Beyond pharmacological interests, benzamide derivatives have applications in materials science, particularly in the synthesis of polymers. The incorporation of benzamide units into polymeric backbones can impart unique physical and chemical properties to the materials, such as enhanced thermal stability and solubility in organic solvents. This opens up possibilities for their use in high-performance materials and engineering applications (Imai, Maldar, & Kakimoto, 1984).
Propriétés
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2,3,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O4S/c1-11-9-24(10-12(2)28-11)29(26,27)15-5-3-13(4-6-15)19(25)23-17-8-14(20)7-16(21)18(17)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLSESLHWKJOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

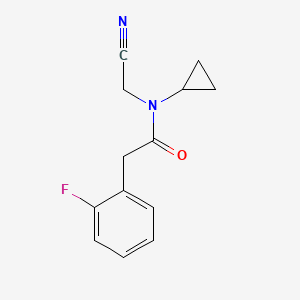
![1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2457907.png)
![5-fluoro-3-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2457908.png)


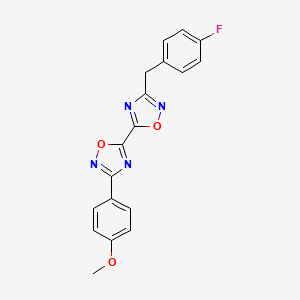
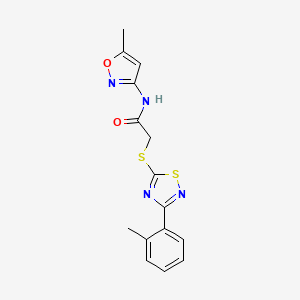
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]but-2-enamide](/img/structure/B2457917.png)
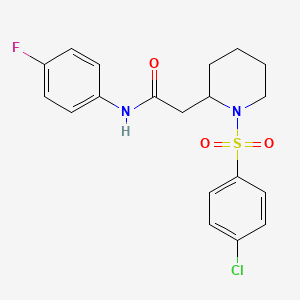

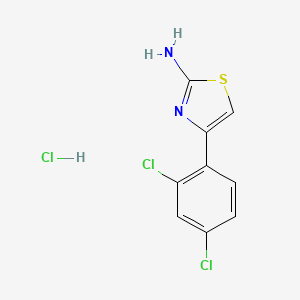
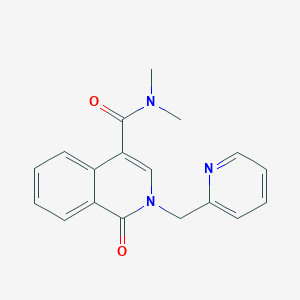
![2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2457925.png)
